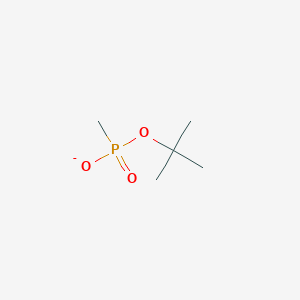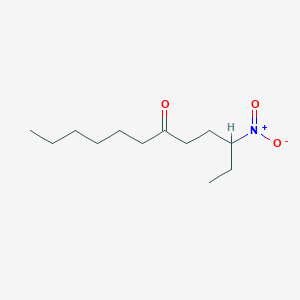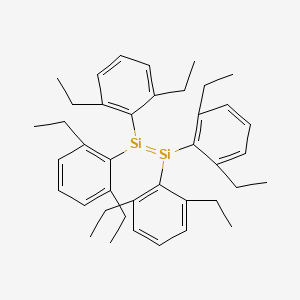
Tetrakis(2,6-diethylphenyl)disilene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2,6-diethylphenyl)disilene is a compound that features a silicon-silicon double bond, stabilized by bulky 2,6-diethylphenyl groups. This compound is part of the broader class of disilenes, which are silicon analogs of alkenes. Disilenes are notable for their unique structural and electronic properties, which make them of significant interest in the field of organosilicon chemistry .
Méthodes De Préparation
Tetrakis(2,6-diethylphenyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This method involves the use of lithium naphthalenide as a reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation
Analyse Des Réactions Chimiques
Tetrakis(2,6-diethylphenyl)disilene undergoes a variety of chemical reactions, including:
Applications De Recherche Scientifique
Tetrakis(2,6-diethylphenyl)disilene has several scientific research applications:
Chemistry: It is used to study the properties of silicon-silicon double bonds and their reactivity.
Biology: Its unique electronic properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, such as high-performance polymers and coatings
Mécanisme D'action
The mechanism by which tetrakis(2,6-diethylphenyl)disilene exerts its effects involves the interaction of its silicon-silicon double bond with various molecular targets. This interaction can lead to the formation of new bonds or the cleavage of existing ones, depending on the specific reaction conditions. The pathways involved in these reactions are influenced by the electronic properties of the silicon-silicon double bond and the steric effects of the 2,6-diethylphenyl groups .
Comparaison Avec Des Composés Similaires
- Tetramesityldisilene
- Tetrakis(2,4,6-triisopropylphenyl)disilene
- Tetra-tert-butyldisilene
Propriétés
Numéro CAS |
88245-20-9 |
|---|---|
Formule moléculaire |
C40H52Si2 |
Poids moléculaire |
589.0 g/mol |
Nom IUPAC |
bis(2,6-diethylphenyl)silylidene-bis(2,6-diethylphenyl)silane |
InChI |
InChI=1S/C40H52Si2/c1-9-29-21-17-22-30(10-2)37(29)41(38-31(11-3)23-18-24-32(38)12-4)42(39-33(13-5)25-19-26-34(39)14-6)40-35(15-7)27-20-28-36(40)16-8/h17-28H,9-16H2,1-8H3 |
Clé InChI |
JWWNMFUZORMJCU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)[Si](=[Si](C2=C(C=CC=C2CC)CC)C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


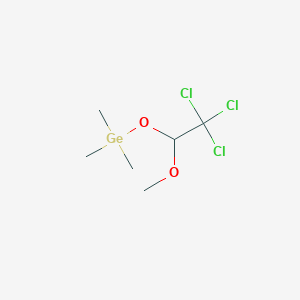
![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)

![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
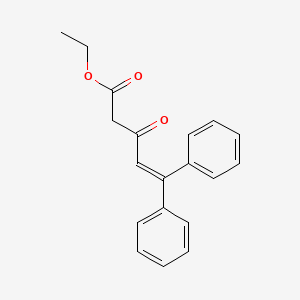
![(2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-yl)(trimethyl)silane](/img/structure/B14386343.png)

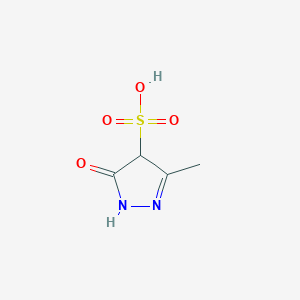
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
